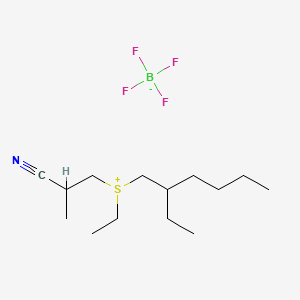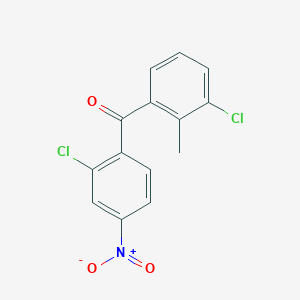
2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(1-Piperidinyl)Ethanone: is an organic compound with the molecular formula C7H12F2NO It is characterized by the presence of two fluorine atoms and a piperidine ring attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone typically involves the reaction of piperidine with a difluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Difluoroacetyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoroacetyl derivatives.
Reduction: Formation of 2,2-difluoro-1-(1-piperidinyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, and this compound can be used to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The piperidine ring can interact with various biological pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone
Comparison:
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone: The presence of a chlorine atom instead of a hydrogen atom can significantly alter the compound’s reactivity and biological activity.
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone: The morpholine ring introduces different steric and electronic effects compared to the piperidine ring, leading to variations in chemical behavior.
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone: The pyrrolidine ring is smaller and more rigid than the piperidine ring, which can influence the compound’s interactions with biological targets.
Conclusion
2,2-Difluoro-1-(1-Piperidinyl)Ethanone is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials, pharmaceuticals, and chemical processes.
Propiedades
Fórmula molecular |
C7H11F2NO |
|---|---|
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
2,2-difluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11F2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
Clave InChI |
JCRIGMBIRSGNLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)





![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)


